2-cyclopropyl-4,5-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
2-Cyclopropyl-4,5-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with cyclopropyl and dimethyl groups at positions 2, 4, and 5, respectively. The 6-position is occupied by a piperazine ring linked to a pyrazolo[3,4-d]pyrimidine moiety, a structural motif commonly associated with kinase inhibition . This compound’s design leverages hybrid heterocyclic systems to optimize interactions with enzymatic binding pockets, particularly in oncology and inflammatory disease targets. Its synthesis reflects advanced medicinal chemistry strategies aimed at balancing potency, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-11-12(2)22-15(13-3-4-13)23-17(11)25-5-7-26(8-6-25)18-14-9-21-24-16(14)19-10-20-18/h9-10,13H,3-8H2,1-2H3,(H,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNMQSMLGAAFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth and division. The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This disruption can lead to the induction of apoptosis, a form of programmed cell death.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively). This suggests that the compound is effective at inhibiting the growth of these cells.
Biochemical Analysis
Biochemical Properties
The compound 2-cyclopropyl-4,5-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has been found to inhibit CDK2, a cyclin-dependent kinase. This interaction with CDK2 suggests that the compound may play a role in regulating cell cycle progression.
Cellular Effects
In terms of cellular effects, the compound has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2. This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, specifically CDK2. This binding leads to enzyme inhibition, which in turn can lead to changes in gene expression and cell cycle progression.
Temporal Effects in Laboratory Settings
Given its significant cytotoxic activities, it is likely that the compound’s effects may vary over time, potentially influencing long-term cellular function.
Metabolic Pathways
Given its interaction with CDK2, it is likely that the compound may be involved in pathways related to cell cycle regulation.
Biological Activity
2-Cyclopropyl-4,5-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
- Molecular Formula : C18H22N8
- Molecular Weight : 350.4 g/mol
- IUPAC Name : this compound
The compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to apoptosis in cancer cells. The binding interactions with CDK2 are fundamental to its cytotoxic effects.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| A549 (lung) | 8.21 | Apoptosis induction | |
| HCT116 (colon) | 19.56 | Cell cycle arrest | |
| MCF7 (breast) | Not specified | CDK2 inhibition | |
| HepG2 (liver) | Not specified | CDK2 inhibition |
Case Studies
- EGFR Inhibition : A derivative of the pyrazolo[3,4-d]pyrimidine scaffold demonstrated potent anti-proliferative activity against A549 and HCT116 cell lines with IC50 values indicating strong efficacy against mutant forms of EGFR . This suggests that modifications to the structure can enhance its therapeutic potential.
- Cytotoxicity Assessment : In a study evaluating multiple compounds with similar structures, it was found that those targeting CDK2 showed significant cytotoxicity without notable toxicity to normal human cells (HEK-293) . This highlights the selectivity of 2-cyclopropyl-4,5-dimethyl derivatives towards cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 2-cyclopropyl-4,5-dimethyl derivatives to CDK2. These studies reveal that the compound forms stable interactions with key residues within the active site of CDK2, corroborating its inhibitory effects observed in biological assays .
Comparison with Similar Compounds
Key Substituent Variations:
Key Observations :
- Cyclopropyl vs.
- Dimethyl Substitution : The 4,5-dimethyl groups on the pyrimidine core may increase lipophilicity, favoring membrane permeability over analogs with polar substituents (e.g., Patent Compound 3’s dimethoxyphenyl group).
- Piperazine Linker : The pyrazolo-pyrimidine-piperazine moiety in the target compound likely improves ATP-binding site engagement in kinases compared to Patent Compound 2’s piperidinyl group, which lacks the aromatic heterocycle.
Hypothesized Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | Patent Compound 1 | Patent Compound 2 |
|---|---|---|---|
| LogP | Moderate (~3.2)* | Higher (~3.8)* | Lower (~2.5)* |
| Solubility | Moderate (aqueous) | Low (alkyl dominance) | High (hydroxyethyl group) |
| Metabolic Stability | High (cyclopropyl rigidity) | Moderate (methyl metabolism) | Low (hydroxyethyl oxidation) |
*Estimated based on substituent contributions.
Bioactivity and Selectivity
While explicit bioactivity data for the target compound remains undisclosed, its structural analogs in the patent exhibit kinase inhibition (e.g., JAK2, EGFR). Key inferences include:
- Selectivity : The pyrazolo[3,4-d]pyrimidine-piperazine system may confer selectivity for tyrosine kinases over Patent Compound 1’s imidazo-pyridine hybrid, which could target serine/threonine kinases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
